molecular formula C15H20FNO B5515593 1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone

1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Cat. No.: B5515593
M. Wt: 249.32 g/mol
InChI Key: GKQBVPKEHHUNOZ-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the fluorination of a suitable aromatic precursor, followed by the introduction of the piperidine group through nucleophilic substitution reactions. The final step often involves the formation of the ethanone moiety through oxidation reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents used in industrial settings are selected to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring and piperidine moiety allow the compound to bind to enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

  • 1-[5-Fluoro-2-hydroxy-3-(4-methylpiperidin-1-yl)phenyl]ethanone
  • 1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]methanol
  • 1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]propane

Uniqueness: 1-[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone is unique due to its specific substitution pattern and the presence of both a fluoro-substituted aromatic ring and a piperidine moiety. This combination imparts distinct chemical properties and biological activities, making it valuable for various applications .

Properties

IUPAC Name

1-[5-fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c1-10-4-6-17(7-5-10)15-8-11(2)13(12(3)18)9-14(15)16/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQBVPKEHHUNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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